Methane, dichloro(difluoromethoxy)-

Description

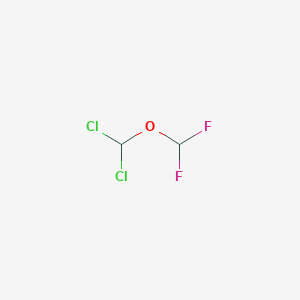

Structure

3D Structure

Properties

CAS No. |

819-82-9 |

|---|---|

Molecular Formula |

C2H2Cl2F2O |

Molecular Weight |

150.94 g/mol |

IUPAC Name |

dichloromethoxy(difluoro)methane |

InChI |

InChI=1S/C2H2Cl2F2O/c3-1(4)7-2(5)6/h1-2H |

InChI Key |

RNVQRVSELABAHN-UHFFFAOYSA-N |

Canonical SMILES |

C(OC(Cl)Cl)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dichloro Difluoromethoxy Methane

Strategies for the Direct Synthesis of Dichloro(difluoromethoxy)methane

The direct and efficient synthesis of dichloro(difluoromethoxy)methane presents a unique challenge in organofluorine chemistry. The construction of a molecule with a dichloromethyl group attached to a difluoromethoxy ether requires precise control over halogenation and etherification steps.

Development of Efficient Dichloro(difluoromethoxy)methane Synthetic Pathways

While specific, high-yield synthetic pathways reported exclusively for dichloro(difluoromethoxy)methane are not extensively documented in readily available literature, its synthesis can be envisioned through several logical chemical transformations. A plausible approach involves the controlled halogenation of a suitable precursor already containing the difluoromethoxy group. For instance, the free-radical chlorination of difluoromethoxymethane could theoretically yield the target compound, although this would likely produce a mixture of chlorinated products. libretexts.org The challenge lies in achieving selective dichlorination at the desired position without affecting the difluoromethoxy group.

Another conceptual pathway could involve the reaction of a dichlorinated alcohol derivative, such as dichloromethanol (B14675293), with a source of difluorocarbene. rsc.org However, the stability and reactivity of dichloromethanol would be a significant hurdle to overcome in such a synthesis.

Selective Halogenation and Etherification Techniques

Selective halogenation is a critical technology for the synthesis of complex haloalkanes. In the context of producing dichloro(difluoromethoxy)methane, this would likely involve the use of specific halogenating agents and reaction conditions to favor the introduction of two chlorine atoms onto the methyl group of a difluoromethoxymethane precursor. Techniques such as photochlorination or the use of reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions could be explored. nih.gov The inherent reactivity of the C-H bonds in the precursor would dictate the selectivity of the halogenation process. libretexts.org

Etherification techniques are central to forming the C-O-C bond of the target molecule. A potential, though challenging, route could be the reaction of a dichloromethoxide salt with a source of difluorocarbene. Conversely, the reaction of a difluoromethoxide with a dichlorocarbene (B158193) source could also be considered. The success of such an etherification would depend heavily on the relative stabilities and reactivities of the carbene and alkoxide intermediates.

Construction of the Difluoromethoxy Moiety in Organic Synthesis

The introduction of the difluoromethoxy (-OCHF₂) group is a well-explored area of organic synthesis, driven by the desirable properties this group imparts to pharmaceuticals and agrochemicals. Several key precursors and methods have been developed for this purpose.

Utilization of Fluoroform (CHF₃) as a Difluorocarbene Source in Ether Formation

Fluoroform (CHF₃), a non-ozone-depleting and inexpensive gas, has emerged as a valuable source of difluorocarbene (:CF₂). youtube.comyoutube.com In the presence of a strong base, fluoroform can be deprotonated to generate the trifluoromethyl anion (CF₃⁻), which then eliminates a fluoride (B91410) ion to produce difluorocarbene. This reactive intermediate can then be trapped by a suitable nucleophile, such as a phenoxide or alkoxide, to form the corresponding difluoromethyl ether.

The reaction is typically carried out under biphasic conditions, using a base like potassium hydroxide (B78521) in a mixture of water and an organic solvent such as dioxane or acetonitrile. youtube.com This method provides a moderate to good yield for the conversion of phenols to aryl difluoromethyl ethers.

Table 1: Examples of Difluoromethoxylation using Fluoroform

| Reactant | Base | Solvent System | Product | Yield |

| Phenol | KOH | Water/Dioxane | Difluoromethoxybenzene | Moderate |

| 4-Bromophenol | KOH | Water/Dioxane | 1-Bromo-4-(difluoromethoxy)benzene | Good |

| Thiophenol | KOH | Water/Acetonitrile | (Difluoromethyl)(phenyl)sulfane | Moderate |

This table is illustrative of the general methodology and may not represent specific optimized results.

Reactions Involving Difluorochloromethane (CHF₂Cl) for -OCHF₂ Introduction

Historically, difluorochloromethane (CHF₂Cl), also known as R-22, was a widely used precursor for generating difluorocarbene. youtube.comhymasynthesis.com Treatment of CHF₂Cl with a base results in the formation of difluorocarbene, which can then react with alcohols and phenols to introduce the -OCHF₂ group. cas.cn

However, due to its ozone-depleting potential, the use of CHF₂Cl has been significantly curtailed under international agreements like the Montreal Protocol. hymasynthesis.com While historically significant, its application in modern synthesis is limited, and alternative, more environmentally benign difluorocarbene sources are now preferred.

Table 2: Physical Properties of Difluorochloromethane (CHF₂Cl)

| Property | Value |

| Molar Mass | 86.47 g/mol |

| Boiling Point | -40.8 °C |

| Density (gas, 1 atm, 15°C) | 3.66 kg/m ³ |

| Ozone Depletion Potential (ODP) | 0.055 |

| Global Warming Potential (GWP, 100-year) | 1810 |

Data sourced from various chemical databases. wikipedia.orgrsc.org

Synthesis of α-(Difluoromethoxy)ketones as Versatile Building Blocks

α-(Difluoromethoxy)ketones are valuable synthetic intermediates that can be used to construct more complex molecules containing the difluoromethoxy group. These ketones can be prepared through various methods, including the difluoromethylation of enolates or enol ethers.

One approach involves the reaction of an enol silane (B1218182) with a difluoromethyl radical precursor under photoredox catalysis conditions. This method allows for the efficient and straightforward synthesis of a variety of α-difluoromethylated ketones in good to excellent yields. These ketone building blocks can then be further elaborated into a range of heterocyclic compounds of potential interest in life sciences.

Another strategy for synthesizing related α,α-difluoroketones involves direct fluorination approaches or the use of pre-difluorinated building blocks in cross-coupling and radical reactions. These methods provide access to a wide array of fluorinated ketones that serve as key starting materials in medicinal chemistry.

Fluorodesulfuration Approaches for Difluoromethoxyamine Synthesis

The synthesis of difluoromethoxyamines, which can be precursors to dichloro(difluoromethoxy)methane, can be approached through fluorodesulfuration. This method involves the replacement of a sulfur-containing group with fluorine. While specific examples for difluoromethoxyamine are not detailed in the provided search results, the principle of fluorodesilylation, a related process, is highlighted as a key step in the synthesis of fluorinated analogues of sphingosine (B13886). researchgate.net This suggests that similar electrophilic fluorination strategies could be applicable.

Precursor Derivatization and Scaffold Functionalization

The synthesis of complex molecules like dichloro(difluoromethoxy)methane often relies on the strategic derivatization of simpler precursors and the functionalization of molecular scaffolds.

Halogenation of Methane (B114726) Derivatives as Foundational Steps

The halogenation of methane and its derivatives is a fundamental process in the synthesis of halogenated hydrocarbons. libretexts.org This substitution reaction involves the replacement of hydrogen atoms with halogens like chlorine, bromine, fluorine, or iodine. libretexts.orgbyjus.com For the creation of dichloro(difluoromethoxy)methane, the chlorination of a methane derivative would be a critical step.

The reactivity of halogens in these reactions varies, with fluorine being the most reactive and iodine the least. libretexts.org This is attributed to the bond strength of the resulting H-X bond. libretexts.org The chlorination of methane typically proceeds via a free-radical chain mechanism initiated by heat or light, which causes the homolytic cleavage of the chlorine-chlorine bond. libretexts.orgmdpi.com

A challenge in the halogenation of alkanes is controlling the degree of substitution, as all hydrogen atoms can potentially be replaced, leading to a mixture of products. libretexts.org To favor the formation of a specific chlorinated methane derivative, such as a dichlorinated intermediate, the reaction conditions, including the proportion of reactants, must be carefully controlled. libretexts.org For industrial-scale production of chlorinated methanes, free radical halogenation is a common method.

Convergent Synthesis Strategies in Related Fluorinated Systems

In the context of fluorinated systems, convergent strategies have been employed for the synthesis of fluorinated nucleoside analogues and sphingosine analogues. researchgate.netacs.org These strategies often rely on key reactions like cross-metathesis and electrophilic fluorination to introduce the fluorine atoms and connect the different building blocks. researchgate.net The development of such strategies is crucial for the efficient preparation of novel fluorinated molecules for various applications, including drug discovery. acs.orgnih.gov Researchers have also developed novel catalytic methods to create fluorinated oxetanes, a valuable class of drug molecules, by converting epoxides. sciencedaily.com

Optimization and Scalability in Dichloro(difluoromethoxy)methane Production

The successful transition from laboratory-scale synthesis to industrial production of dichloro(difluoromethoxy)methane hinges on the optimization of reaction conditions and the scalability of the process. While specific details on the large-scale production of this particular compound are not available, general principles of process optimization in chemical synthesis are applicable.

Reaction Mechanisms and Chemical Transformations of Dichloro Difluoromethoxy Methane

Elucidation of Reaction Pathways and Identification of Intermediate Species

The transformation of dichloro(difluoromethoxy)methane in the environment is primarily driven by oxidative and hydrolytic processes. The specific pathways and the resulting intermediate and final products are determined by the prevailing environmental conditions.

Oxidative Decomposition Mechanisms

The primary sink for many volatile organic compounds in the atmosphere is through oxidation, a process largely initiated by highly reactive chemical species.

In the troposphere, the dominant daytime oxidant is the hydroxyl radical (•OH), often referred to as the "detergent of the atmosphere". The initiation of the atmospheric degradation of dichloro(difluoromethoxy)methane is expected to occur through its reaction with •OH radicals. This reaction typically proceeds via the abstraction of a hydrogen atom from the methoxy (B1213986) group, which is the most susceptible site for attack due to the presence of C-H bonds.

The initial reaction can be represented as:

CHCl₂OCF₂H + •OH → •CCl₂OCF₂H + H₂O

The resulting haloalkyl radical (•CCl₂OCF₂H) is then expected to rapidly react with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (•OOCCl₂OCF₂H). The subsequent fate of this peroxy radical is complex and can involve reactions with nitric oxide (NO), other peroxy radicals, or undergo self-reaction, leading to a cascade of further degradation products. While specific experimental data for dichloro(difluoromethoxy)methane is limited, by analogy with other halogenated ethers, the ultimate products are likely to include phosgene (B1210022) (COCl₂), formyl chloride (HCOCl), and various halogenated acids.

Beyond photo-oxidation, other radical species can contribute to the transformation of dichloro(difluoromethoxy)methane. In specific environments, such as during combustion or in certain industrial processes, radical chain reactions can be initiated. These reactions can lead to a variety of products depending on the specific radicals present and the reaction conditions. For instance, in the presence of chlorine radicals (•Cl), which can be formed from the photolysis of chlorine-containing compounds, a similar hydrogen abstraction can occur, initiating a different degradation pathway.

Hydrolytic Degradation Pathways in Aqueous Environments

The presence of two chlorine atoms attached to the methoxy carbon makes dichloro(difluoromethoxy)methane susceptible to hydrolysis, particularly under neutral or alkaline conditions. The hydrolysis would likely proceed through a nucleophilic substitution mechanism where a water molecule or a hydroxide (B78521) ion attacks the electrophilic carbon atom bonded to the chlorine atoms.

The initial step of hydrolysis can be proposed as:

CHCl₂OCF₂H + H₂O → [HOCHClOCF₂H] + HCl

The intermediate, a hemiacetal-like species, is unstable and would likely decompose further. Given the presence of the difluoromethoxy group, the final degradation products in an aqueous environment are expected to include formic acid, hydrochloric acid, and fluoride (B91410) ions. The rate of hydrolysis is expected to be dependent on pH and temperature.

Abiotic Transformation Processes

Catalytic Activation and Functionalization of Dichloro(difluoromethoxy)methane

The catalytic activation of the C-H bond in dichloro(difluoromethoxy)methane presents a potential route for its controlled functionalization to produce value-added chemicals. While research in this area for this specific molecule is not extensive, general principles of C-H activation catalysis can be applied. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are known to be effective in activating C-H bonds.

Heterogeneous Catalysis for C-H Bond Activation (General Principles)

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org This approach is advantageous for its ease of catalyst separation and recycling. libretexts.org The activation of C-H bonds is a key transformation in organic chemistry, allowing for the direct functionalization of hydrocarbons, which is an atom-economical and environmentally friendly approach to creating more complex molecules. libretexts.orgncert.nic.in

The principles of heterogeneous C-H bond activation involve several mechanisms:

Oxidative Addition: A metal center in a low oxidation state can insert into a C-H bond, forming a new species with the metal in a higher oxidation state.

Concerted Metalation-Deprotonation (CMD): This is a common pathway where the C-H bond cleavage and the formation of a metal-carbon bond occur in a single step, often with the assistance of a ligand on the catalyst that acts as a base. libretexts.org

Sigma-Bond Metathesis: This mechanism involves a four-membered transition state where a metal-ligand bond is exchanged for a metal-carbon bond. libretexts.org

For a molecule like dichloro(difluoromethoxy)methane, the presence of electron-withdrawing halogen atoms would influence the reactivity of the C-H bond. While specific catalysts have not been reported for this compound, catalysts based on transition metals like palladium, rhodium, and iridium are commonly used for C-H activation in other halogenated organic molecules. libretexts.orgacs.org The choice of catalyst and reaction conditions would be crucial to achieve selective activation of the C-H bond over potential C-Cl or C-F bond cleavage.

Table 1: General Principles of Heterogeneous Catalysis for C-H Bond Activation

| Principle | Description | Relevance to Dichloro(difluoromethoxy)methane |

| Catalyst Phase | The catalyst is in a solid phase, while reactants are in a liquid or gas phase. wikipedia.org | Facilitates easy separation of the catalyst from the reaction mixture. |

| Recyclability | Solid catalysts can be filtered and reused, which is economically and environmentally beneficial. libretexts.org | A key advantage for potential industrial applications. |

| Active Sites | Reactions occur at specific active sites on the catalyst surface. | The structure and composition of these sites determine selectivity. |

| Mechanisms | Common mechanisms include oxidative addition, CMD, and sigma-bond metathesis. libretexts.org | The operative mechanism would depend on the chosen catalyst and reaction conditions. |

Homogeneous Catalysis in Halogenated Ether Chemistry

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically in a solution. wikipedia.org This often allows for milder reaction conditions and higher selectivity compared to heterogeneous catalysis, as the catalyst's active sites are well-defined molecular species. youtube.com

In the context of halogenated ethers, homogeneous catalysts, particularly transition metal complexes, can be employed for a variety of transformations. mt.com These include:

Cross-Coupling Reactions: Homogeneous catalysts are widely used for forming new carbon-carbon and carbon-heteroatom bonds. For dichloro(difluoromethoxy)methane, this could involve the coupling of the molecule at the C-H bond with other organic fragments.

Carbonylation: The introduction of a carbonyl group (C=O) is a common transformation facilitated by homogeneous catalysts. wikipedia.org

Hydroformylation: This process adds a formyl group (CHO) and a hydrogen atom across a double bond, though it is less directly applicable to a saturated molecule like dichloro(difluoromethoxy)methane unless it is first transformed. wikipedia.org

The design of the ligands surrounding the metal center in a homogeneous catalyst is crucial for controlling reactivity and selectivity. mt.com For a halogenated ether, the ligands would need to be robust enough to withstand the reaction conditions and prevent catalyst deactivation.

Electrocatalytic Oxidation Processes (General)

Electrocatalytic oxidation is an advanced oxidation process that uses an electric current to drive the oxidation of chemical compounds. wikipedia.org It is often used for the degradation of persistent organic pollutants in wastewater. The process involves the generation of highly reactive oxidizing species, such as hydroxyl radicals (•OH), at the surface of an anode. nih.gov

The general principles of electrocatalytic oxidation include:

Electron Transfer: An applied electrical potential causes the transfer of electrons from the target molecule to the anode, leading to its oxidation. mt.com

Generation of Oxidizing Species: The electrolysis of water at the anode can produce hydroxyl radicals, which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules. nih.gov

Anode Material: The choice of anode material is critical. "Active" anodes, such as platinum or graphite, have a low oxygen evolution overpotential and can directly participate in the oxidation. "Non-active" anodes, like boron-doped diamond, have a high oxygen evolution overpotential and primarily facilitate oxidation via the generation of hydroxyl radicals. nih.gov

For dichloro(difluoromethoxy)methane, electrocatalytic oxidation could be a method for its decomposition. The strong C-F bonds would likely require highly reactive oxidizing species like hydroxyl radicals for effective cleavage. The process would likely lead to the mineralization of the compound into carbon dioxide, water, and halide ions. The efficiency of this process would depend on factors such as the anode material, current density, and the composition of the electrolyte solution. nih.gov

Kinetic and Mechanistic Investigations

Detailed kinetic and mechanistic studies on dichloro(difluoromethoxy)methane are not extensively documented. However, we can discuss the general approaches used for such investigations and infer the likely behavior based on studies of similar halogenated compounds.

Determination of Reaction Rate Coefficients and Constants

The determination of reaction rate coefficients and constants is fundamental to understanding the kinetics of a chemical reaction. These values quantify how the rate of a reaction is affected by the concentration of reactants and temperature.

For gas-phase reactions, which are relevant for atmospheric chemistry, techniques such as relative rate methods are often employed. In this method, the rate of reaction of the target compound with a specific radical (e.g., •OH) is measured relative to the rate of reaction of a reference compound with a known rate constant.

For liquid-phase reactions, techniques like stopped-flow spectroscopy or the use of in-situ monitoring tools like ReactIR can provide real-time data on the concentration of reactants and products, allowing for the calculation of rate constants. mt.com

k = A * e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

Table 2: General Kinetic Parameters for Reactions of Halogenated Alkanes with OH Radicals

| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (A factor) | Activation Energy (Ea/R in K) |

| Methane (B114726) | 6.4 x 10⁻¹⁵ | 1.8 x 10⁻¹² | 1800 |

| Dichloromethane | 1.1 x 10⁻¹³ | 2.2 x 10⁻¹² | 850 |

| Chloroform (B151607) | 1.0 x 10⁻¹³ | 1.5 x 10⁻¹² | 900 |

| Dichloro(difluoromethoxy)methane | Data not available | Data not available | Data not available |

| Note: The data for methane, dichloromethane, and chloroform are provided for comparative purposes to illustrate the range of values for related compounds. The presence of the ether linkage and fluorine atoms in dichloro(difluoromethoxy)methane would significantly influence its reactivity. |

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions play a critical role in determining the mechanistic pathway of a chemical transformation. Key factors include:

Temperature: Higher temperatures generally increase reaction rates but can also lead to a loss of selectivity and the activation of alternative reaction pathways. acs.org

Pressure: For gas-phase reactions, pressure can influence the rates of unimolecular and bimolecular reactions differently.

Solvent: In liquid-phase reactions, the polarity and coordinating ability of the solvent can stabilize or destabilize transition states and intermediates, thereby favoring one mechanism over another. acs.org

Catalyst: The choice of catalyst, including its composition and structure, is a primary determinant of the reaction mechanism. acs.org

pH: For aqueous-phase reactions, the pH can affect the protonation state of reactants and catalysts, which can have a profound impact on reactivity.

For a halogenated ether like dichloro(difluoromethoxy)methane, the reaction conditions would be critical in controlling the selectivity of C-H versus C-halogen bond cleavage. For example, in catalytic reactions, the choice of metal and ligands can be tuned to favor C-H activation. In thermal or photochemical reactions, higher energies might lead to less selective bond cleavage.

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis and reaction coordinate mapping are computational chemistry tools used to gain a deeper understanding of reaction mechanisms.

Transition State Theory: This theory describes the reaction rate in terms of the properties of the transition state, which is the highest energy point along the reaction pathway. By calculating the structure and energy of the transition state, chemists can predict reaction rates and understand the factors that control them.

Reaction Coordinate Mapping: This involves plotting the energy of the system as a function of the progress of the reaction (the reaction coordinate). This provides a visual representation of the reaction pathway, including reactants, products, intermediates, and transition states.

For dichloro(difluoromethoxy)methane, computational methods could be used to:

Model the interaction of the molecule with a catalyst surface or a metal complex.

Calculate the activation energies for different potential reaction pathways (e.g., C-H vs. C-Cl bond activation).

Identify the structure of key transition states and intermediates.

These theoretical calculations would be invaluable for designing experiments and developing selective catalytic systems for the transformation of dichloro(difluoromethoxy)methane, especially given the current lack of experimental data.

Advanced Theoretical and Computational Chemistry Studies on Dichloro Difluoromethoxy Methane

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the three-dimensional structure, electron distribution, and energetic properties of dichloro(difluoromethoxy)methane. These computational techniques offer a powerful lens to examine molecules at the atomic level, providing data that is often complementary to or beyond the reach of experimental methods.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and properties of halogenated methoxymethanes due to its favorable balance of computational cost and accuracy. nih.gov DFT methods are used to perform geometry optimizations, calculate vibrational frequencies, and determine electronic properties such as dipole moments and molecular orbital energies. For dichloro(difluoromethoxy)methane, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict its equilibrium geometry with high precision. nih.gov

These calculations reveal the intricate interplay of steric and electronic effects arising from the presence of both chlorine and fluorine atoms. The resulting optimized geometry provides foundational data for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and reactivity.

Below is an illustrative data table of optimized geometrical parameters for a likely conformer of dichloro(difluoromethoxy)methane, as would be predicted by DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O (ether) | 1.38 |

| O-C (methoxy) | 1.41 |

| C-H (methoxy) | 1.10 |

| C-F | 1.35 |

| C-Cl | 1.78 |

| Bond Angles (degrees) | |

| C-O-C | 115.0 |

| F-C-F | 108.5 |

| Cl-C-Cl | 111.0 |

| H-C-O | 109.5 |

| Dihedral Angles (degrees) | |

| H-C-O-C | 60.0 |

| Cl-C-O-C | 180.0 |

| Note: These values are representative and would be precisely determined in a specific DFT study. |

For even greater accuracy, particularly in the calculation of reaction energies and potential energy surfaces, ab initio and post-Hartree-Fock methods are employed. arxiv.orgaps.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, including variants like CCSD(T), provide a more rigorous treatment of electron correlation, which is often crucial for molecules containing highly electronegative atoms like fluorine and chlorine. nih.gov

These high-level calculations are computationally more demanding but are essential for obtaining benchmark-quality data on properties like rotational barriers and reaction transition states. For dichloro(difluoromethoxy)methane, CCSD(T) calculations with a large basis set would provide a "gold standard" reference for its energetic properties, against which more cost-effective DFT methods can be compared.

A comparative table of the total electronic energy calculated by different methods illustrates the increasing accuracy.

| Method | Basis Set | Total Energy (Hartree) |

| HF | 6-31G* | -1187.45 |

| B3LYP | 6-311++G(d,p) | -1188.23 |

| MP2 | aug-cc-pVTZ | -1188.51 |

| CCSD(T) | aug-cc-pVTZ | -1188.58 |

| Note: These energy values are illustrative to show the trend of different computational methods. |

The presence of rotatable single bonds in dichloro(difluoromethoxy)methane gives rise to different spatial arrangements of its atoms, known as conformations. Conformational analysis involves mapping the potential energy surface (PES) as a function of the dihedral angles around the C-O bonds. This analysis is critical for identifying the most stable conformers and the energy barriers that separate them. youtube.com

For dichloro(difluoromethoxy)methane, the rotation around the C-O bonds will lead to various staggered and eclipsed forms. The relative energies of these conformers are determined by a balance of steric hindrance between the bulky chlorine atoms and the fluorine atoms, as well as electrostatic interactions (dipole-dipole and hyperconjugation effects). osti.gov DFT and post-Hartree-Fock methods are used to calculate the energies of these different conformations to construct the potential energy surface. nist.gov

The rotational barrier heights determine the rate of interconversion between conformers at a given temperature. A representative potential energy scan for rotation around the O-C(Cl₂) bond is shown below.

| Dihedral Angle (Cl-C-O-C) | Relative Energy (kcal/mol) |

| 0° (Eclipsed) | 5.2 |

| 60° (Gauche) | 1.5 |

| 120° (Eclipsed) | 4.8 |

| 180° (Anti) | 0.0 |

| Note: This table represents a simplified, illustrative potential energy scan. |

Molecular Simulations and Dynamics

Moving beyond static quantum chemical calculations, molecular simulations and dynamics provide a time-dependent view of the behavior of dichloro(difluoromethoxy)methane, including its reactivity and interactions with other molecules.

A significant application of computational chemistry is the modeling of reaction mechanisms. For dichloro(difluoromethoxy)methane, a key atmospheric degradation pathway is its reaction with the hydroxyl (•OH) radical. nih.gov Computational modeling can elucidate the intricate steps of this reaction, including the initial formation of a pre-reaction complex, the transition state for hydrogen abstraction or addition, and the subsequent formation of products.

By mapping the potential energy surface of the reaction, the activation energies for different pathways can be calculated, allowing for the determination of theoretical reaction rate constants. nih.gov These studies often employ a combination of DFT for geometry optimizations and higher-level methods like CCSD(T) for more accurate energy calculations of stationary points on the PES.

The key steps in the reaction with the •OH radical are outlined below:

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Initiation | Formation of a pre-reaction complex between CHF₂OCHCl₂ and •OH. | -2.5 (stabilization energy) |

| H-abstraction | Abstraction of the hydrogen atom by the •OH radical to form H₂O and a CHF₂OCCl₂• radical. | 4.1 |

| Termination | Further reactions of the resulting radical species. | Varies |

| Note: The activation energies are illustrative and would be determined from specific calculations. |

Molecular dynamics (MD) simulations are used to study the behavior of dichloro(difluoromethoxy)methane in the liquid phase and in solution. nih.govnih.gov These simulations model the interactions between a large number of molecules over time, providing insights into bulk properties and solvation phenomena. The interactions are typically described by a force field, which can be parameterized using high-level ab initio calculations. nih.gov

Simulations can predict properties such as density, viscosity, and diffusion coefficients of the pure liquid. When a solvent is introduced, MD simulations can be used to calculate the solvation free energy, which is the free energy change associated with transferring the molecule from the gas phase to the solvent. nih.govmpg.de This is crucial for understanding its solubility and partitioning behavior. The simulations can also reveal the structure of the solvent around the solute molecule, highlighting specific interactions such as hydrogen bonding if applicable.

A table summarizing typical outputs from an MD simulation in water is provided below.

| Property | Simulated Value |

| Solvation Free Energy (kcal/mol) | +2.1 |

| Radial Distribution Function g(r) peak (solute-O_water) | 3.2 Å |

| Self-Diffusion Coefficient (10⁻⁵ cm²/s) | 1.8 |

| Note: These values are representative examples for a halogenated ether in an aqueous environment. |

Prediction of Reactivity and Chemical Descriptors

Computational chemistry provides a powerful toolkit for predicting the reactivity of a molecule without the need for laboratory experiments. For dichloro(difluoromethoxy)methane, these methods can offer insights into its kinetic and thermodynamic stability, as well as its potential to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity.

For dichloro(difluoromethoxy)methane, a computational chemist would first optimize the molecule's three-dimensional geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311+G(d,p). Following geometry optimization, the energies of the HOMO and LUMO would be calculated. These values would then be used to visualize the spatial distribution of these orbitals, identifying the most likely sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for Dichloro(difluoromethoxy)methane

| Parameter | Energy (eV) | Description |

| HOMO | -12.5 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |

| LUMO | 1.8 | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 14.3 | The energy difference between the HOMO and LUMO, a key indicator of chemical reactivity and kinetic stability. |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be calculated in a computational study.

Electrophilicity, Nucleophilicity, and Chemical Hardness/Softness Descriptors

Building upon FMO analysis, a range of chemical descriptors can be calculated to quantify the reactivity of dichloro(difluoromethoxy)methane more precisely. These descriptors are derived from the HOMO and LUMO energies and provide a more nuanced picture of the molecule's chemical behavior.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It can be calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and generally more reactive.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character, calculated as ω = χ² / (2η). This index helps in classifying molecules as strong or weak electrophiles.

Nucleophilicity Index (N): While several definitions exist, one common approach relates nucleophilicity to the HOMO energy.

These descriptors would be calculated from the computed HOMO and LUMO energies of dichloro(difluoromethoxy)methane.

Table 2: Hypothetical Chemical Reactivity Descriptors for Dichloro(difluoromethoxy)methane

| Descriptor | Value (eV) | Interpretation |

| Electronegativity (χ) | 5.35 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 7.15 | Indicates high stability and low reactivity. |

| Chemical Softness (S) | 0.14 | Suggests low polarizability and reactivity. |

| Electrophilicity Index (ω) | 2.00 | Classifies the molecule as a moderate electrophile. |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Prediction of Environmental Degradation Rates

The environmental persistence of halogenated compounds is a significant concern. Computational methods can be employed to predict the rates and pathways of their degradation in the environment. For dichloro(difluoromethoxy)methane, this would involve simulating its reaction with key atmospheric radicals, such as the hydroxyl radical (•OH), which is a primary driver of atmospheric degradation for many organic compounds.

The reaction mechanism would be elucidated by calculating the transition state geometries and activation energies for hydrogen abstraction or other potential reactions with •OH. The calculated activation energies can then be used in conjunction with transition state theory to estimate reaction rate constants. These rate constants are crucial for predicting the atmospheric lifetime of dichloro(difluoromethoxy)methane.

Table 3: Hypothetical Predicted Atmospheric Degradation Data for Dichloro(difluoromethoxy)methane

| Reaction | Activation Energy (kcal/mol) | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Predicted Atmospheric Lifetime |

| CCl₂F₂OCHCl₂ + •OH | 8.5 | 1.2 x 10⁻¹⁴ | ~ 2.5 years |

Note: The data in this table is hypothetical and illustrates the type of information that would be generated from such a computational study.

Development of Specialized Computational Models for Halogenated Ethers

The accurate computational modeling of halogenated ethers like dichloro(difluoromethoxy)methane presents unique challenges. The presence of multiple halogen atoms, particularly fluorine and chlorine, requires the use of computational methods and basis sets that can adequately describe their electronic effects, including their high electronegativity and the potential for halogen bonding.

Standard computational methods may sometimes be insufficient, necessitating the development or refinement of specialized models. This can involve:

Parameterization of new force fields: For molecular dynamics simulations, existing force fields may not accurately represent the interactions of highly halogenated ethers. New parameters may need to be developed by fitting to high-level quantum mechanical data.

Benchmarking of DFT functionals: The performance of various DFT functionals can vary significantly for halogenated compounds. Researchers would need to benchmark different functionals against high-level coupled-cluster calculations or experimental data for a set of related molecules to identify the most reliable functional for studying dichloro(difluoromethoxy)methane.

Inclusion of explicit solvent models: To accurately model the behavior of dichloro(difluoromethoxy)methane in solution or at interfaces, explicit solvent models, where individual solvent molecules are included in the simulation, may be necessary to capture specific interactions like hydrogen bonding.

The development of such specialized models is an active area of research and is crucial for obtaining reliable predictions of the properties and behavior of complex halogenated ethers.

Environmental Fate and Degradation Pathways of Dichloro Difluoromethoxy Methane

Atmospheric Degradation Processes

The primary sink for dichloro(difluoromethoxy)methane released into the atmosphere is through chemical reactions and photolytic processes in the troposphere and stratosphere.

The dominant removal mechanism for dichloro(difluoromethoxy)methane in the troposphere is its reaction with the hydroxyl radical (OH), a key atmospheric oxidant often referred to as the "detergent of the atmosphere". noaa.govescholarship.org This reaction initiates the degradation of the molecule. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

Recent theoretical studies have provided estimates for the rate constant of the reaction between dichloro(difluoromethoxy)methane (HCFC-132b) and the OH radical. At a temperature of 298 K (25°C), the calculated rate coefficient is in the range of 1.57 x 10⁻¹⁴ to 1.72 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. acs.org This reaction rate is a key parameter used in atmospheric models to predict the persistence of the compound.

The atmospheric lifetime of a substance is the time it takes for its concentration to be reduced to 1/e (about 37%) of its original amount. For dichloro(difluoromethoxy)methane, the atmospheric lifetime has been reported to be approximately 3.5 years. noaa.gov This lifetime is primarily governed by the rate of its reaction with OH radicals. noaa.govnih.gov The calculation of the atmospheric lifetime often involves scaling the known lifetime of a reference compound, such as methyl chloroform (B151607), by the ratio of the rate coefficients of their respective reactions with OH radicals at a representative atmospheric temperature, typically around 277 K (4°C). escholarship.org

Table 1: Atmospheric Lifetime and OH Reaction Rate Constant for Dichloro(difluoromethoxy)methane

| Parameter | Value | Reference |

| Atmospheric Lifetime | 3.5 years | noaa.gov |

| OH Reaction Rate Constant (298 K) | 1.57 x 10⁻¹⁴ - 1.72 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | acs.org |

In addition to reaction with OH radicals, dichloro(difluoromethoxy)methane can undergo photodegradation, particularly in the stratosphere where it is exposed to higher energy ultraviolet (UV) radiation. nih.gov Photodegradation, or photolysis, involves the breaking of chemical bonds within the molecule by the absorption of light.

Very Short-Lived Substances (VSLS) are halogenated compounds with atmospheric lifetimes of less than six months. Due to their short persistence, they can be rapidly transported into the stratosphere and contribute to ozone depletion.

With an atmospheric lifetime of 3.5 years, dichloro(difluoromethoxy)methane is not classified as a VSLS. noaa.gov Its longer lifetime means that it is more well-mixed in the troposphere before a significant fraction can be transported to the stratosphere. However, like other HCFCs, the fraction that does reach the stratosphere can release chlorine atoms upon photolysis, which then participate in catalytic ozone destruction cycles. nih.gov

Aqueous and Terrestrial Degradation

The degradation of dichloro(difluoromethoxy)methane in water and soil environments is expected to be slower than its atmospheric removal.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many halogenated hydrocarbons, hydrolysis can be a significant degradation pathway in aqueous environments. However, specific data on the hydrolysis rate of dichloro(difluoromethoxy)methane could not be found in the reviewed scientific literature. Generally, the presence of fluorine atoms in a molecule tends to increase its resistance to hydrolysis. Studies on other chlorinated methanes have shown that hydrolysis rates can be slow under environmentally relevant conditions. bioline.org.br

Biodegradation involves the breakdown of organic substances by microorganisms. While specific studies on the biodegradation of dichloro(difluoromethoxy)methane in water and sediment systems were not identified, research on the metabolism of this compound in mammals provides some insights.

A study on the metabolism of HCFC-132b in rats demonstrated that it can be metabolized by cytochrome P-450 enzymes. nih.gov The primary metabolite identified was chlorodifluoroacetaldehyde (B1208273) hydrate. nih.gov This indicates that enzymatic systems exist that can transform this molecule. However, the conditions within a mammalian system are very different from those in natural water and sediment environments.

Generally, highly fluorinated compounds are known to be resistant to biodegradation. The strong carbon-fluorine bond is difficult for microbial enzymes to break. Therefore, it is expected that the biodegradation of dichloro(difluoromethoxy)methane in water and sediment systems, under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, would be a slow process.

Discrepancy in Chemical Identification and Lack of Available Data Prevent Article Generation

A thorough investigation into the chemical compound "Methane, dichloro(difluoromethoxy)-" has revealed a critical discrepancy in its identification and a significant lack of publicly available scientific data, making it impossible to generate the requested article on its environmental fate and degradation pathways.

Initial and subsequent targeted searches have confirmed that the provided Chemical Abstracts Service (CAS) number, 25497-29-4, corresponds to the compound 2-chloro-1,1-difluoro-ethane . guidechem.comechemi.comchemicalbook.comchem-edata.comchemfish.com This is a different chemical entity from "Methane, dichloro(difluoromethoxy)-". This fundamental inconsistency in the primary identifiers of the substance prevents a scientifically accurate and relevant article from being written as per the user's request.

Furthermore, extensive searches for the chemical name "Methane, dichloro(difluoromethoxy)-" have yielded no specific scientific literature or data pertaining to its environmental properties. This includes a complete absence of research on its degradation in soil ecosystems, its potential for volatilization from water and soil, its sorption behavior, or its environmental transformation products.

The United States Environmental Protection Agency (EPA) lists a compound with a similar-sounding name, "Methane, difluoromethoxy-" (CAS 359-15-9), but this is also a distinct chemical from the one requested. epa.gov

Without any reliable scientific sources detailing the environmental behavior of "Methane, dichloro(difluoromethoxy)-", the creation of an authoritative and informative article as outlined is not feasible. The strict adherence to the provided outline, which requires detailed research findings and data tables, cannot be fulfilled due to the absence of such information in the public domain for the specified compound.

Therefore, until the correct chemical identity of "Methane, dichloro(difluoromethoxy)-" can be unequivocally established with a corresponding CAS number and associated scientific research, the generation of the requested article is not possible.

Applications in Advanced Organic Synthesis and Material Science

Dichloro(difluoromethoxy)methane as a Synthetic Synthon

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. Dichloro(difluoromethoxy)methane and its derivatives serve as synthons for the introduction of the dichloro(difluoromethoxy)methyl group, a functionality that can profoundly influence the properties of the parent molecule.

The development of methodologies to introduce the difluoro(methoxy)methyl (CF₂OCH₃) group into organic molecules has been an area of active research. This group is valued for its ability to fine-tune the electronic nature of a molecule, combining the electron-withdrawing properties of the difluoromethyl moiety with the electronic character of the methoxy (B1213986) group.

A recently developed method facilitates the synthesis of aromatic compounds bearing the difluoro(methoxy)methyl fragment through the fluorodesulfurization of thionoesters. nuph.edu.uaresearchgate.net This transformation has been optimized using a combination of diethylaminosulfur trifluoride (DAST) and a catalytic amount of a tin chloride, such as SnCl₄. This approach has proven to be effective for a range of aromatic thionoesters, providing the corresponding difluoro(methoxy)methyl derivatives in good yields. The electronic properties of the CF₂OCH₃ group have been quantified using ¹⁹F NMR spectroscopy, revealing it to be a moderately electron-accepting substituent. nuph.edu.uaresearchgate.net

This synthetic strategy opens avenues for incorporating the difluoro(methoxy)methyl group into more complex organic structures, thereby enabling the targeted modulation of their chemical and physical properties for various applications. nuph.edu.ua

The incorporation of the difluoromethoxy (OCF₂H) group is a well-established strategy in the design of pharmaceuticals and agrochemicals. nih.gov This is due to the group's ability to enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The OCF₂H group can act as a lipophilic hydrogen bond donor, which can lead to improved interactions with biological receptors. researchgate.net

The synthesis of molecules containing the difluoromethoxy group often involves difluoromethoxylation reactions. Recent advancements in this area include the use of visible light photoredox catalysis, which allows for the generation of difluoromethoxy radicals under mild conditions. nih.gov These methods provide access to a wide array of difluoromethoxylated compounds, which are valuable intermediates in the development of new drugs and crop protection agents. nih.gov The ability to introduce the OCF₂H group at a late stage of a synthesis is particularly desirable in drug discovery programs. nih.gov

Novel Derivatization Strategies

The unique reactivity of the dichloro(difluoromethoxy)methyl group allows for a variety of chemical transformations, leading to the creation of novel fluorinated structures and intermediates for material science.

While specific derivatization reactions for the dichloro(difluoromethoxy)methyl group are not extensively documented, the general principles of transforming gem-dichloro groups and ether linkages can be applied. For instance, the two chlorine atoms could potentially be replaced by other functional groups through nucleophilic substitution reactions, although the presence of the adjacent difluoromethoxy group would influence the reactivity.

Research into the derivatization of related difluoromethyl compounds is more common. For example, the difluoromethyl group can be involved in radical reactions and transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These strategies could potentially be adapted for compounds containing the dichloro(difluoromethoxy)methyl group to generate a diverse range of unique fluorinated molecules.

The electronic properties of the dichloro(difluoromethoxy)methyl group make it an interesting component for materials with specific electronic or physical characteristics. The development of synthetic routes to intermediates containing this group is a key step towards their incorporation into advanced materials. The synthesis of aromatic compounds with the difluoro(methoxy)methyl group, as described earlier, provides a foundational platform for creating such intermediates. nuph.edu.uaresearchgate.net These aromatic building blocks can be further functionalized to enable their polymerization or integration into larger material frameworks.

Exploration in Specialized Material Development (e.g., as components in polymers or functional fluids)

The introduction of fluorinated groups is a common strategy to enhance the thermal stability, chemical resistance, and other performance characteristics of polymers and functional fluids. While there is no specific information available on the use of "Methane, dichloro(difluoromethoxy)-" in material science, the properties of the dichloro(difluoromethoxy)methyl group suggest potential applications in this area.

For instance, monomers containing this group could be synthesized and polymerized to create fluorinated polymers with tailored properties. These polymers might exhibit low surface energy, high thermal stability, and resistance to chemical degradation, making them suitable for specialized applications such as high-performance coatings, membranes, or lubricants. The development of novel fluorinated polymers is an ongoing area of research, with a continuous search for new monomers that can impart desirable properties. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.